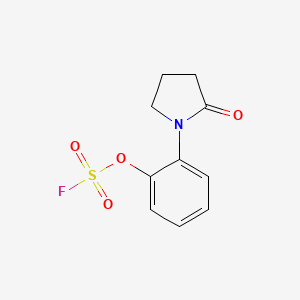
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine is a chemical compound that features a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with an oxo group
Méthodes De Préparation
The synthesis of 1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine typically involves the introduction of the fluorosulfonyloxy group to the phenyl ring, followed by the formation of the pyrrolidine ring. One common method involves the reaction of 2-fluorosulfonylphenol with a suitable pyrrolidine precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The pyrrolidine ring and oxo group contribute to the compound’s overall stability and reactivity, allowing it to interact with biological molecules and pathways effectively.
Comparaison Avec Des Composés Similaires
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine can be compared with similar compounds such as:
1-(2-Chlorosulfonyloxyphenyl)-2-oxopyrrolidine: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
1-(2-Methoxysulfonyloxyphenyl)-2-oxopyrrolidine: Contains a methoxysulfonyloxy group, offering different reactivity and properties.
1-(2-Hydroxysulfonyloxyphenyl)-2-oxopyrrolidine: Features a hydroxysulfonyloxy group, which affects its chemical behavior and applications. The uniqueness of this compound lies in its specific fluorosulfonyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-5-2-1-4-8(9)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBVNOBUZRKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













